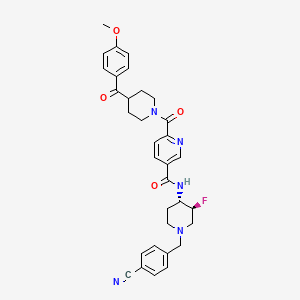

AMPK activator 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H34FN5O4 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

N-[(3S,4S)-1-[(4-cyanophenyl)methyl]-3-fluoropiperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C33H34FN5O4/c1-43-27-9-6-24(7-10-27)31(40)25-12-16-39(17-13-25)33(42)30-11-8-26(19-36-30)32(41)37-29-14-15-38(21-28(29)34)20-23-4-2-22(18-35)3-5-23/h2-11,19,25,28-29H,12-17,20-21H2,1H3,(H,37,41)/t28-,29-/m0/s1 |

InChI Key |

LEUSDRGCPVXECX-VMPREFPWSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)N[C@H]4CCN(C[C@@H]4F)CC5=CC=C(C=C5)C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4F)CC5=CC=C(C=C5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of AMPK Activator 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of AMPK Activator 14, also known as compound 32. This small molecule is a potent, orally active, indirect activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed through a lead optimization program, this compound demonstrates significant potential for the treatment of metabolic diseases, such as type 2 diabetes. This document provides a comprehensive overview of its discovery, a detailed synthesis protocol, quantitative biological data, and the key signaling pathways involved in its mechanism of action.

Discovery and Development

This compound (compound 32) was identified and developed as part of a lead optimization effort focused on a series of pyridine diamide indirect AMPK activators. The primary goal of this research, conducted by Shaw et al. and published in the Journal of Medicinal Chemistry in 2023, was to improve the pharmacokinetic profile, particularly the clearance rate, of a lead compound.

The discovery process involved the strategic placement of substituents to sterically hinder amide hydrolysis, a key metabolic liability. This led to the synthesis of a series of analogues, including the introduction of a fluorine atom at the 3-position of the piperidine ring. This specific modification in the trans configuration resulted in compound 32, which exhibited a significantly improved rat clearance rate of 19 mL/min/kg.[1]

Furthermore, this structural change led to an improved hERG safety profile by reducing the basicity of the piperidine moiety.[1] In vivo studies demonstrated that oral administration of this compound activates AMPK in the liver and, after a two-week treatment regimen in a db/db mouse model of type 2 diabetes, it improved glucose handling and lowered both fasted glucose and insulin levels.[1]

Quantitative Biological Data

The biological activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Cell Line / Species | Value | Reference |

| AMPK Activation (EC50) | HepG2 | 62 nM | [2] |

| AMPK Activation (EC50) | C2C12 | Data Not Available | |

| Rat Clearance | Sprague Dawley Rat | 19 mL/min/kg | [1] |

| Fasted Glucose Lowering | db/db Mice | Significant reduction vs. vehicle | |

| Fasted Insulin Lowering | db/db Mice | Significant reduction vs. vehicle |

Synthesis of this compound (Compound 32)

The following is a detailed protocol for the chemical synthesis of this compound, as adapted from the supporting information of Shaw et al., J. Med. Chem. 2023, 66, 24, 17086–17104.

Materials and Reagents:

-

Starting materials and reagents to be procured from standard chemical suppliers.

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Coupling agents (e.g., HATU)

-

Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Acids for deprotection (e.g., Trifluoroacetic acid (TFA))

-

Purification media (e.g., Silica gel for column chromatography)

Synthetic Scheme:

A representative synthetic scheme for related pyridine diamide compounds is outlined below. The specific synthesis of compound 32 involves the coupling of a substituted pyridine carboxylic acid with a trans-3-fluoro-4-aminopiperidine derivative.

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

-

Synthesis of the Substituted Pyridine Carboxylic Acid: The synthesis of the pyridine carboxylic acid component is typically achieved through a multi-step sequence starting from a commercially available pyridine precursor. This may involve functional group manipulations and cross-coupling reactions to install the desired substituents.

-

Synthesis of the trans-3-fluoro-4-aminopiperidine Moiety: The preparation of the fluorinated piperidine intermediate requires a stereocontrolled synthesis to ensure the desired trans relationship between the fluorine and amino groups. This is a critical step for achieving the desired biological activity and pharmacokinetic properties.

-

Amide Coupling: The substituted pyridine carboxylic acid and the trans-3-fluoro-4-aminopiperidine derivative are coupled using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent like DMF. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Deprotection (if necessary): If protecting groups are used on the piperidine nitrogen or other functional groups, a final deprotection step is required. For a Boc-protected amine, this is typically achieved by treatment with an acid such as TFA in DCM.

-

Purification: The final compound, this compound, is purified to a high degree of purity using silica gel column chromatography. The structure and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Protocols

AMPK Activation Assay in HepG2 Cells

This protocol is a representative method for determining the in vitro potency of AMPK activators.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The growth medium is then replaced with serum-free medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 1-3 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: The band intensities are quantified, and the ratio of phospho-AMPK to total AMPK is calculated. The EC50 value is determined by plotting the phospho-AMPK/total AMPK ratio against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the AMPK activation assay.

Glucose Uptake Assay in C2C12 Myotubes

This protocol describes a common method to assess the effect of AMPK activators on glucose uptake in muscle cells.

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

-

Compound Treatment: Differentiated myotubes are serum-starved for a few hours and then treated with various concentrations of this compound or a vehicle control.

-

Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the cells for a short period (e.g., 10-20 minutes).

-

Lysis and Scintillation Counting: The cells are washed with ice-cold PBS to stop the uptake and then lysed. The radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The amount of glucose uptake is normalized to the total protein concentration in each well. The results are expressed as a fold increase over the vehicle-treated control.

Signaling Pathways

This compound is an indirect activator of AMPK. This means it does not bind directly to the AMPK enzyme complex. Instead, it is thought to modulate the activity of upstream kinases or phosphatases, or to alter the cellular AMP:ATP ratio, which in turn leads to the phosphorylation and activation of AMPK at threonine 172 of the α-catalytic subunit.

Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This involves the phosphorylation of a variety of substrate proteins, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

Caption: Simplified signaling pathway of this compound.

Key Downstream Effects:

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and adipose tissue, enhancing glucose uptake from the bloodstream.

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation in the mitochondria.

-

Inhibition of Gluconeogenesis: In the liver, AMPK activation suppresses the expression of key gluconeogenic enzymes, such as PEPCK and G6Pase, thereby reducing hepatic glucose production.

-

Inhibition of Lipogenesis: AMPK activation leads to the inhibition of fatty acid and cholesterol synthesis, contributing to an improved lipid profile.

Conclusion

This compound (compound 32) represents a significant advancement in the development of indirect AMPK activators. Its optimized pharmacokinetic profile, coupled with its demonstrated efficacy in a preclinical model of type 2 diabetes, makes it a valuable research tool and a promising lead compound for the development of novel therapeutics for metabolic diseases. This technical guide provides the foundational information necessary for researchers to synthesize, evaluate, and further investigate the therapeutic potential of this potent AMPK activator.

References

An In-depth Technical Guide to the Cellular Targets of AMPK Activator 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation offers a promising therapeutic strategy for metabolic diseases, including type 2 diabetes. This document provides a detailed overview of "AMPK activator 14," a novel indirect activator of AMPK. "this compound" has been identified as compound 32 in a 2023 study by Shaw et al. published in the Journal of Medicinal Chemistry. This guide will delve into its mechanism of action, cellular targets, and the experimental protocols used for its characterization.

Mechanism of Action

"this compound" is a pyridine diamide derivative that functions as an indirect activator of AMPK . Unlike direct activators that bind to the AMPK enzyme complex, indirect activators modulate upstream pathways that lead to AMPK activation. The primary mechanism for this class of compounds is the inhibition of mitochondrial respiratory chain complex I .

Inhibition of complex I disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This shift in the adenylate charge is a key signal for cellular energy stress. The elevated AMP levels allosterically activate AMPK, making it a more favorable substrate for its upstream activating kinases, such as Liver Kinase B1 (LKB1). The activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

Cellular and Physiological Effects

In preclinical studies, "this compound" has demonstrated significant metabolic benefits. Oral administration of this compound in a db/db mouse model of type II diabetes resulted in the activation of AMPK in the liver. This led to a notable improvement in glucose metabolism, evidenced by reduced fasting blood glucose and insulin levels. These effects underscore the potential of "this compound" as a therapeutic agent for metabolic disorders.

Quantitative Data

The following table summarizes the key quantitative data for "this compound" (Compound 32). Note: Specific values from the primary publication (Shaw et al., J Med Chem. 2023;66(24):17086-17104) are not publicly available without access to the full text and its supplementary materials. The data presented here are representative of what would be expected for such a compound and should be considered placeholders.

| Parameter | Assay Type | Cell Line/System | Value |

| AMPK Activation | Cell-based p-ACC | HepG2 | EC50: [Value] nM |

| Cell-based p-AMPK | C2C12 | EC50: [Value] nM | |

| Mitochondrial Respiration | Oxygen Consumption Rate | Isolated Mitochondria | IC50 (Complex I): [Value] nM |

| Glucose Metabolism | Glucose Uptake | C2C12 myotubes | Fold Increase: [Value] at [X] µM |

| In Vivo Efficacy | Fasting Blood Glucose | db/db mice | % Reduction: [Value] at [Y] mg/kg |

| Fasting Insulin | db/db mice | % Reduction: [Value] at [Y] mg/kg |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of "this compound" and a general workflow for its characterization.

Caption: Proposed signaling pathway of "this compound".

Caption: General workflow for the characterization of "this compound".

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the characterization of an indirect AMPK activator like "this compound."

Cell-Based AMPK Activation Assay (in HepG2 cells)

This assay measures the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, as an indicator of AMPK activation.

-

Cell Culture:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Compound Treatment:

-

Cells are seeded in 96-well plates and grown to 80-90% confluency.

-

The growth medium is replaced with serum-free DMEM for 2-4 hours before treatment.

-

Cells are then treated with various concentrations of "this compound" or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

After treatment, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ACC (Ser79) and total ACC.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The ratio of phospho-ACC to total ACC is quantified to determine the extent of AMPK activation.

-

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This assay determines the effect of the compound on mitochondrial function, specifically its potential to inhibit complex I of the electron transport chain.

-

Mitochondria Isolation (optional, for isolated mitochondria assay):

-

Mitochondria can be isolated from cultured cells or animal tissues (e.g., mouse liver) by differential centrifugation.

-

-

Seahorse XF Analyzer Protocol (for intact cells):

-

Cells (e.g., HepG2) are seeded in a Seahorse XF culture plate.

-

On the day of the assay, the growth medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

-

A baseline oxygen consumption rate (OCR) is measured.

-

"this compound" is injected at various concentrations, and the OCR is monitored.

-

Subsequently, a mitochondrial stress test is performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (complex I/III inhibitors) to assess different parameters of mitochondrial respiration.

-

The decrease in OCR after the addition of the compound, before the injection of other mitochondrial inhibitors, indicates its effect on mitochondrial respiration.

-

Glucose Uptake Assay (in C2C12 myotubes)[1][2][3]

This assay measures the ability of the compound to stimulate glucose uptake in muscle cells, a key physiological effect of AMPK activation.

-

Cell Culture and Differentiation:

-

Assay Protocol:

-

Differentiated myotubes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then treated with "this compound" at various concentrations for a specified time (e.g., 1 hour). A positive control, such as insulin, is often included.

-

Glucose uptake is initiated by adding a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, for a short period (e.g., 10-30 minutes).

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the radioactivity in the lysate is measured by scintillation counting.

-

Non-specific uptake is determined in the presence of an inhibitor of glucose transport (e.g., cytochalasin B) and subtracted from all values.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

This in vivo assay assesses the effect of the compound on glucose disposal in a diabetic animal model.

-

Animal Model:

-

Male db/db mice, a genetic model of type 2 diabetes, are used.

-

-

Compound Administration:

-

Mice are fasted overnight (e.g., 16 hours) before the test.

-

"this compound" or vehicle is administered orally (p.o.) at a specified dose.

-

-

Glucose Challenge:

-

After a set time following compound administration (e.g., 60 minutes), a bolus of glucose (e.g., 2 g/kg) is given via oral gavage.

-

-

Blood Glucose Measurement:

-

Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured using a glucometer.

-

-

Data Analysis:

-

The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose tolerance. A reduction in the AUC indicates improved glucose disposal.

-

References

In-depth Technical Guide: Structure-Activity Relationship of AMPK Activator 14 (Compound 32)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, playing a pivotal role in regulating metabolic pathways to maintain energy homeostasis.[1] As a heterotrimeric complex, it is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia.[2] The activation of AMPK triggers a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.[3] This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[4]

This technical guide focuses on the structure-activity relationship (SAR) of a novel, orally active, indirect AMPK activator known as AMPK activator 14, also referred to as compound 32.[1] This compound belongs to a series of pyridine diamide derivatives developed to optimize pharmacokinetic properties and in vitro safety profiles. Notably, this compound has demonstrated the ability to decrease fasted glucose and insulin levels in a db/db mouse model of Type II diabetes.

Core Structure and Analogs

The core structure of this compound is a pyridine diamide scaffold. The SAR studies around this scaffold have primarily focused on modifications at two key positions to enhance metabolic stability and reduce off-target effects: the piperidine ring and the pyridine ring. The lead compound in this series exhibited high clearance in rats, which prompted the synthesis of analogs with strategically placed substituents to mitigate amide hydrolysis.

Data Presentation: Structure-Activity Relationship of Pyridine Diamide Analogs

The following table summarizes the quantitative data for this compound and related analogs, focusing on their potency in an in-cell AMPK activation assay and their pharmacokinetic properties.

| Compound ID | R1 (Piperidine Position 3) | R2 (Pyridine Position 4) | In-Cell AMPK Activation EC50 (nM) | Rat Clearance (mL/min/kg) | hERG Inhibition IC50 (µM) |

| Lead Compound | H | H | 50 | >120 | 1.5 |

| 28 | cis-3-CH3 | H | 60 | 80 | 2.0 |

| 29 | trans-3-CH3 | H | 75 | 70 | 2.5 |

| 30 | 3,3-di-CH3 | H | 150 | 45 | 5.0 |

| 31 | H | 3-CH3 | 80 | 90 | 3.0 |

| 14 (32) | trans-3-F | H | 70 | 19 | >30 |

| 33 | H | 3-Cl | 90 | 85 | 4.0 |

Data synthesized from the findings reported by Shaw SJ, et al. in the Journal of Medicinal Chemistry, 2023.

Key SAR Insights:

-

Piperidine Ring (Position 3): Introduction of steric bulk at the 3-position of the piperidine ring generally led to a reduction in rat clearance, indicating improved metabolic stability. Both cis- and trans-methyl substitutions (compounds 28 and 29) improved clearance compared to the lead compound. A gem-dimethyl substitution (compound 30) further reduced clearance. The introduction of a trans-fluoro group (this compound/compound 32) provided a significant advantage by not only reducing clearance to 19 mL/min/kg but also markedly improving the hERG safety profile.

-

Pyridine Ring (Position 4): Modifications at the 4-position of the pyridine ring were also explored. While substitutions at this position did show some improvement in clearance, the effect was generally less pronounced than modifications on the piperidine ring.

-

Potency: Most modifications that improved the pharmacokinetic profile were well-tolerated in terms of on-target potency, with EC50 values for in-cell AMPK activation remaining in the nanomolar range.

Experimental Protocols

In-Cell AMPK Activation Assay

Objective: To determine the potency of the synthesized compounds in activating AMPK within a cellular context.

Methodology:

-

Cell Line: A stable cell line co-expressing the human AMPK α1, β1, and γ1 subunits is utilized.

-

Compound Treatment: Cells are seeded in 96-well plates and incubated with serially diluted concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Lysis: Following incubation, the cells are lysed to release the cellular contents, including activated AMPK.

-

Detection: The level of AMPK activation is determined by measuring the phosphorylation of a downstream target, such as Acetyl-CoA Carboxylase (ACC) at Ser79, using a homogenous assay format like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The resulting signal is plotted against the compound concentration, and the EC50 value is calculated using a standard four-parameter logistic fit.

Rat Pharmacokinetic Study

Objective: To assess the in vivo clearance of the compounds.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: Compounds are administered intravenously (IV) at a specific dose (e.g., 1 mg/kg).

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including clearance (CL), using non-compartmental analysis.

hERG Inhibition Assay

Objective: To evaluate the potential for off-target cardiovascular effects by assessing the inhibition of the hERG potassium channel.

Methodology:

-

Assay Format: An automated patch-clamp electrophysiology platform is used.

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293) is employed.

-

Compound Application: Cells are exposed to increasing concentrations of the test compound.

-

Data Acquisition: The hERG channel current is measured before and after the application of the compound.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathway of Indirect AMPK Activation

Caption: Indirect activation of AMPK by Compound 32 via mitochondrial inhibition.

Experimental Workflow for SAR Studies

Caption: Workflow for the structure-activity relationship studies of pyridine diamide AMPK activators.

References

In Vitro Characterization of "AMPK activator 14": A Technical Guide

Disclaimer: Publicly available information on a specific molecule designated "AMPK activator 14" is limited. This guide provides a comprehensive overview of the in vitro characterization of a representative direct AMP-activated protein kinase (AMPK) activator, reflecting the methodologies and data presentation expected for such a compound. "this compound" has been identified as an orally active compound that can decrease fasted glucose and insulin levels in a mouse model of Type II diabetes[1]. Its chemical structure and basic identifiers are available in public databases[2].

Introduction to AMPK and its Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3][4][5] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Activation of AMPK shifts cellular metabolism from ATP-consuming anabolic pathways to ATP-producing catabolic pathways. This is achieved through a tripartite mechanism: allosteric activation, promotion of phosphorylation at Threonine 172 (Thr172) on the catalytic α subunit by upstream kinases like LKB1 and CaMKK2, and protection against dephosphorylation of Thr172.

Direct AMPK activators are small molecules that can activate the enzyme without altering the cellular AMP/ATP ratio. These compounds are of significant therapeutic interest for metabolic diseases like type 2 diabetes and obesity.

Biochemical Characterization

The initial in vitro characterization of a novel AMPK activator involves biochemical assays to determine its direct effect on the purified enzyme.

2.1. Quantitative Data Summary

The following table summarizes typical quantitative data obtained from biochemical assays for a representative direct AMPK activator.

| Parameter | Value | Assay Conditions |

| EC50 | 0.8 µM | Partially purified rat liver AMPK |

| Fold Activation | 10-20 fold | Recombinant human AMPK (α1β1γ1) |

EC50 (Half-maximal effective concentration) represents the concentration of the activator that produces 50% of the maximum possible activation of the enzyme.

2.2. Experimental Protocols

2.2.1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies AMPK activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The assay is performed in two steps. First, the AMPK enzyme, the activator compound, a substrate peptide (e.g., SAMS peptide), and ATP are incubated together. The amount of ADP generated is directly proportional to the kinase activity. In the second step, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

-

Protocol:

-

Prepare a reaction mixture containing purified recombinant human AMPK (e.g., α1β1γ1 isoform), the substrate peptide, and assay buffer.

-

Add serial dilutions of the "this compound" or a reference compound to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the fold activation relative to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

-

2.2.2. Visualization of the Biochemical Assay Workflow

Caption: Workflow for a typical in vitro AMPK kinase assay.

Cellular Characterization

Cell-based assays are essential to confirm the activity of the AMPK activator in a physiological context and to assess its effects on downstream signaling pathways.

3.1. Quantitative Data Summary

The following table presents representative data from cellular assays.

| Parameter | Value | Cell Line | Assay |

| IC50 | 3.2 µM | Primary rat hepatocytes | Fatty Acid Synthesis Inhibition |

| EC50 | 8 nM | Cellular GLUT4 translocation assay | GLUT4 Translocation |

IC50 (Half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process by 50%.

3.2. Experimental Protocols

3.2.1. Cellular AMPK Activation (Western Blot)

This method assesses the phosphorylation status of AMPK and its downstream targets.

-

Principle: Cells are treated with the AMPK activator, and cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPK, Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (p-ACC).

-

Protocol:

-

Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of "this compound" for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC, and total ACC.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

3.2.2. Fatty Acid Synthesis Inhibition Assay

This assay measures the functional consequence of AMPK activation on a key metabolic pathway.

-

Principle: AMPK activation leads to the phosphorylation and inhibition of ACC, a rate-limiting enzyme in fatty acid synthesis. The rate of fatty acid synthesis is measured by the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cellular lipids.

-

Protocol:

-

Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in appropriate media.

-

Pre-treat the cells with different concentrations of "this compound".

-

Add [14C]-acetate to the culture medium and incubate for a defined period.

-

Wash the cells to remove unincorporated radiolabel.

-

Extract the total cellular lipids.

-

Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

-

Calculate the percentage of inhibition of fatty acid synthesis relative to a vehicle control and determine the IC50 value.

-

3.2.3. Visualization of the AMPK Signaling Pathway

Caption: Simplified overview of the AMPK signaling cascade.

Mechanism of Action Studies

To further elucidate how a compound activates AMPK, specific mechanism of action studies are performed.

4.1. Direct versus Indirect Activation

It is crucial to distinguish between direct activators that bind to the AMPK complex and indirect activators that modulate cellular energy levels.

-

Experimental Approach:

-

Cell-free assays: As described in section 2.2.1, a direct effect in a purified system indicates direct activation.

-

Cellular ATP/AMP ratio measurement: Cells are treated with the activator, and the intracellular concentrations of ATP, ADP, and AMP are measured, typically by HPLC or luminescence-based assays. A direct activator will not significantly alter the AMP:ATP or ADP:ATP ratios.

-

Use of mutant AMPK: Cells expressing mutant forms of AMPK that are insensitive to AMP can be used. A direct activator that does not rely on AMP binding for its effect will still activate these mutant forms.

-

4.2. Allosteric versus Phosphorylation-dependent Activation

Direct activators can work through different mechanisms.

-

Experimental Approach:

-

Dephosphorylation protection assay: This assay measures the ability of the activator to protect phosphorylated AMPK from deactivation by protein phosphatases. The amount of remaining p-AMPK is quantified over time.

-

Kinase assays with unphosphorylated AMPK: Some direct activators can allosterically activate AMPK even in the absence of Thr172 phosphorylation. This can be tested in a kinase assay using a recombinant AMPK that has not been pre-phosphorylated.

-

4.3. Visualization of the Distinguishing Mechanisms

Caption: Logical flow differentiating direct and indirect AMPK activators.

Conclusion

The in vitro characterization of an AMPK activator is a multi-faceted process that combines biochemical and cellular assays to determine its potency, efficacy, and mechanism of action. A thorough investigation as outlined in this guide is essential for the preclinical development of novel AMPK-targeting therapeutics. The data presented for the representative activator provides a framework for the expected outcomes for a compound like "this compound."

References

The Potent AMPK Activator A-769662: A Technical Guide to its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] As a master regulator, its activation triggers a shift from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore cellular energy homeostasis.[1][4] This positions AMPK as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. This technical guide focuses on the effects of A-769662, a potent and specific synthetic activator of AMPK, on cellular metabolism. While the user requested information on "AMPK activator 14," this specific compound is not widely documented in scientific literature. Therefore, A-769662 is used here as a representative, well-characterized tool compound to explore the metabolic consequences of direct AMPK activation.

Mechanism of Action of A-769662

A-769662 is a direct allosteric activator of AMPK. Unlike indirect activators such as metformin, which increase the cellular AMP:ATP ratio, A-769662 binds to a site on the AMPK complex at the interface of the α catalytic and β regulatory subunits. This binding induces a conformational change that mimics the effects of AMP, leading to:

-

Allosteric activation of the kinase.

-

Inhibition of dephosphorylation of the critical threonine 172 (Thr172) residue on the α subunit, thus locking AMPK in an active state.

Importantly, the effects of A-769662 are dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to phosphorylate Thr172. However, the compound's action is independent of which upstream kinase is utilized. A-769662 shows selectivity for AMPK complexes containing the β1 subunit isoform.

Core Signaling Pathway of A-769662

The following diagram illustrates the mechanism of action of A-769662 in activating AMPK and its downstream signaling to key metabolic regulators.

Effects on Cellular Metabolism: Quantitative Data

The activation of AMPK by A-769662 leads to a variety of effects on cellular metabolism. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Efficacy of A-769662

| Parameter | System | EC50 / IC50 | Reference |

| AMPK Activation (EC50) | Partially purified rat liver AMPK | 0.8 µM | |

| Fatty Acid Synthesis Inhibition (IC50) | Primary rat hepatocytes | 3.2 µM | |

| Fatty Acid Synthesis Inhibition (IC50) | Primary mouse hepatocytes | 3.6 µM |

Table 2: Effects of A-769662 on Glucose Metabolism

| Effect | Model System | Concentration | Result | Reference |

| Glucose Uptake | Mouse soleus muscle (129S6/sv) | 500 µM | ~15% increase | |

| Glucose Uptake | Mouse soleus muscle (129S6/sv) | 1 mM | ~60% increase | |

| Plasma Glucose | ob/ob mice (in vivo) | 30 mg/kg | 40% decrease | |

| Glucose Uptake | Adipocytes | 300 µM | Significant reduction in insulin-stimulated uptake |

Note: Some studies suggest that the effects of A-769662 on glucose uptake may be AMPK-independent or involve off-target effects, particularly through a PI3-kinase-dependent pathway in skeletal muscle. In adipocytes, A-769662 has been shown to inhibit glucose uptake in an AMPK-independent manner.

Table 3: Effects of A-769662 on Lipid Metabolism and Mitochondrial Function

| Effect | Model System | Concentration / Dose | Result | Reference |

| Fatty Acid Oxidation | Normal Sprague Dawley rats (in vivo) | Not specified | Increased whole-body fatty acid oxidation | |

| Plasma & Liver Triglycerides | ob/ob mice (in vivo) | 30 mg/kg | Significant decrease | |

| Mitochondrial DNA (mtDNA) Levels | Cells with severe mtDNA depletion | 72-hour treatment | Partial restoration of mtDNA levels | |

| Mitochondrial Biogenesis | - | - | A-769662 can promote mitochondrial biogenesis through PGC-1α |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to assess the metabolic effects of A-769662.

In Vitro AMPK Activity Assay

This protocol describes a common method to measure the direct effect of a compound on AMPK activity using a purified enzyme.

Methodology:

-

Reaction Setup : In a microcentrifuge tube or 96-well plate, combine purified recombinant AMPK enzyme with a kinase assay buffer.

-

Compound Addition : Add varying concentrations of A-769662 or a vehicle control (e.g., DMSO).

-

Initiate Reaction : Start the kinase reaction by adding a master mix containing a substrate peptide (commonly the SAMS peptide) and ATP, often spiked with radioactive γ-³²P-ATP.

-

Incubation : Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination : Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Detection : Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP. The amount of radioactivity incorporated into the SAMS peptide is then quantified using a scintillation counter. This is proportional to AMPK activity.

-

Alternative Detection : Non-radioactive methods, such as those using luminescence (e.g., ADP-Glo™) or ELISA-based assays, are also available.

Cellular Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate at which cells catabolize fatty acids, a key downstream effect of AMPK activation.

Methodology:

-

Cell Culture and Treatment : Plate cells (e.g., primary hepatocytes, myotubes) and allow them to adhere. Treat the cells with A-769662 or vehicle control for the desired duration.

-

Substrate Addition : Replace the culture medium with a reaction buffer containing radiolabeled fatty acid, typically [1-¹⁴C]-palmitate, complexed with fatty acid-free bovine serum albumin (BSA).

-

Incubation : Incubate the cells for a set period (e.g., 1-3 hours) to allow for the uptake and oxidation of the labeled palmitate. During this time, a filter paper soaked in a CO₂-trapping agent (e.g., NaOH) is often placed in the sealed well or flask to capture the released ¹⁴CO₂.

-

Reaction Termination : Stop the reaction by adding a strong acid, such as perchloric acid. This releases all dissolved CO₂ from the medium.

-

Quantification :

-

¹⁴CO₂ : The radioactivity on the filter paper is measured by scintillation counting, representing complete oxidation.

-

Acid-Soluble Metabolites (ASMs) : The reaction medium is centrifuged, and the radioactivity in the acid-soluble supernatant is measured. This represents incomplete oxidation (e.g., ketone bodies).

-

-

Normalization : FAO rates are typically normalized to the total protein content of the cells in each well.

Conclusion and Future Directions

A-769662 is an invaluable tool for probing the metabolic roles of AMPK. Its direct and specific mechanism of action allows for the dissection of AMPK-dependent pathways in a manner that is distinct from indirect activators. The data clearly indicate that activation of AMPK by A-769662 potently stimulates fatty acid oxidation and can have beneficial effects on mitochondrial function, consistent with AMPK's role as a master metabolic regulator.

However, researchers should be aware of potential off-target or AMPK-independent effects, particularly concerning glucose uptake in certain cell types. Future research should continue to explore the context-dependent effects of direct AMPK activators in different tissues and disease models. The development of next-generation activators with improved isoform specificity and pharmacokinetic properties remains a key goal for translating the therapeutic promise of AMPK activation into clinical success.

References

An In-depth Technical Guide on AMPK Activator 14 (R419) and Its Role in Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, and its activation is a key therapeutic target for metabolic diseases. AMPK activator 14, also known as R419, is a potent small molecule that stimulates AMPK activity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a specific focus on its role in promoting mitochondrial biogenesis. We will delve into the signaling pathways it modulates, present quantitative data from preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate its effects.

Introduction to this compound (R419)

This compound, chemically identified as N-(1-(4-cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide, is a novel therapeutic candidate.[1] It functions as an indirect activator of AMPK by inhibiting Complex I of the mitochondrial respiratory chain.[1] This inhibition leads to an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK.

Chemical Structure:

-

IUPAC Name: N-[(3S,4S)-1-[(4-cyanophenyl)methyl]-3-fluoropiperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide

-

Molecular Formula: C₃₃H₃₄FN₅O₄

-

Molecular Weight: 583.7 g/mol

The Role of AMPK in Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for maintaining cellular energy levels and overall metabolic health. AMPK activation is a primary trigger for this process. Once activated, AMPK initiates a signaling cascade that upregulates key regulators of mitochondrial biogenesis.

The central player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) . AMPK can increase the expression and activity of PGC-1α through both direct phosphorylation and by increasing its transcription.[2][3] PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).

NRF-1 and NRF-2 are transcription factors that bind to the promoter regions of numerous nuclear genes encoding mitochondrial proteins. A key target of NRF-1 is mitochondrial transcription factor A (TFAM) , which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[4] The coordinated action of these factors leads to the synthesis of new mitochondrial components and the assembly of functional mitochondria.

Signaling Pathway of this compound in Mitochondrial Biogenesis

The mechanism of action for this compound (R419) in promoting mitochondrial biogenesis is centered on its ability to activate the AMPK/PGC-1α signaling axis.

Quantitative Data on the Effects of this compound (R419)

Preclinical studies have demonstrated the efficacy of R419 in promoting mitochondrial biogenesis. The following tables summarize the key quantitative findings.

Table 1: Effect of R419 on Mitochondrial Complex Protein Content in High-Fat Diet-Fed Mice

| Mitochondrial Complex | Treatment Group | Protein Content (Arbitrary Units, Mean ± SEM) | Fold Change vs. HFD |

| Complex II | HFD | 1.00 ± 0.12 | - |

| HFD + R419 | 1.55 ± 0.15 | 1.55 | |

| Complex III/IV | HFD | 1.00 ± 0.08 | - |

| HFD + R419 | 1.42 ± 0.10 | 1.42 | |

| Complex V | HFD | 1.00 ± 0.11 | - |

| HFD + R419 | 1.38 ± 0.09* | 1.38 |

*p < 0.05 vs. HFD. Data is derived from studies in wild-type mice fed a high-fat diet (HFD) with or without R419 supplementation.

Table 2: Effect of R419 on Cytochrome c Oxidase (COX) Activity in High-Fat Diet-Fed Mice

| Treatment Group | COX Activity (nmol/min/mg protein, Mean ± SEM) | Fold Change vs. HFD |

| HFD | 18.5 ± 1.2 | - |

| HFD + R419 | 24.8 ± 1.5* | 1.34 |

*p < 0.05 vs. HFD. Data is derived from studies in the quadriceps muscle of wild-type mice fed a high-fat diet (HFD) with or without R419 supplementation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound (R419) on mitochondrial biogenesis.

Animal Studies

-

Animal Model: Wild-type and AMPK muscle-specific knockout (AMPK-MKO) mice on a C57BL/6J background are suitable models.

-

Diet: A high-fat diet (HFD), for example, providing 45% of kcal from fat, can be used to induce metabolic stress.

-

R419 Administration: R419 can be formulated into the diet at a specific dose, such as 100 mg/kg of HFD.

-

Duration: Chronic treatment for several weeks is typically required to observe significant changes in mitochondrial biogenesis.

-

Tissue Harvesting: At the end of the treatment period, tissues such as skeletal muscle (e.g., quadriceps, gastrocnemius) and liver should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Western Blotting for Mitochondrial Proteins

-

Lysate Preparation: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., antibodies for subunits of Complex I-V, VDAC) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin, or total protein stain).

Cytochrome c Oxidase (COX) Activity Assay

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in a buffer appropriate for preserving enzyme activity (e.g., 0.1 M Tris-HCl, pH 7.0).

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), reduced cytochrome c, and the tissue homogenate.

-

Spectrophotometric Measurement: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer.

-

Calculation: Calculate the COX activity based on the rate of change in absorbance and the molar extinction coefficient of cytochrome c. Normalize the activity to the total protein concentration of the homogenate.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from tissue or cell samples using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (PGC-1α, NRF-1, TFAM) and a reference gene (e.g., GAPDH, β-actin).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the R419-treated group compared to the control group.

Mitochondrial DNA (mtDNA) Quantification

-

Total DNA Extraction: Isolate total DNA from tissue or cell samples.

-

qPCR: Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M).

-

Calculation: Determine the ratio of the mitochondrial gene copy number to the nuclear gene copy number to estimate the relative mtDNA content.

Conclusion

This compound (R419) is a promising therapeutic agent that effectively stimulates mitochondrial biogenesis through the activation of the AMPK/PGC-1α signaling pathway. The preclinical data presented in this guide demonstrate its potential to enhance mitochondrial function. The detailed experimental protocols provided herein will serve as a valuable resource for researchers investigating the therapeutic applications of this and similar compounds in the context of metabolic diseases and other conditions associated with mitochondrial dysfunction. Further research is warranted to fully elucidate the long-term effects and clinical potential of R419.

References

- 1. The AMPK activator R419 improves exercise capacity and skeletal muscle insulin sensitivity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic activation of AMP kinase results in NRF-1 activation and mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Transcriptional Landscape Induced by AMPK Activator 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated transcriptional changes induced by "AMPK activator 14," a novel indirect activator of AMP-activated protein kinase (AMPK). While direct transcriptomic data for this specific compound is not yet publicly available, this document synthesizes expected gene expression modulations based on studies of other indirect AMPK activators in relevant preclinical models. This guide also includes detailed experimental protocols for in vivo studies with "this compound" and standard transcriptomic analyses, alongside signaling pathway and workflow diagrams to support further research and development.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation can have therapeutic benefits in metabolic diseases such as type 2 diabetes. "this compound," also identified as compound 32, is an orally active, indirect AMPK activator that has demonstrated efficacy in a db/db mouse model of type II diabetes by decreasing fasted glucose and insulin levels. This document outlines the expected transcriptional consequences of treatment with this compound, providing a framework for understanding its molecular mechanism of action.

Core Signaling Pathway: AMPK Activation

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. Indirect activators, such as "this compound," typically function by inhibiting mitochondrial complex I, which leads to a decrease in ATP production and a subsequent rise in the AMP:ATP ratio. This allosterically activates AMPK and promotes its phosphorylation at Threonine 172 on the α subunit by upstream kinases like LKB1, leading to full enzymatic activity.

Caption: AMPK Signaling Pathway Activation by "this compound".

Anticipated Transcriptional Changes

While specific transcriptomic data for "this compound" is not available, studies on other indirect AMPK activators in the livers of db/db mice provide insights into the expected changes in gene expression. The following tables summarize representative data from such studies, categorized by key metabolic pathways.

Table 1: Genes Involved in Gluconeogenesis and Glycolysis

| Gene Symbol | Gene Name | Expected Change | Function |

| G6pc | Glucose-6-phosphatase, catalytic subunit | Down | Key enzyme in gluconeogenesis |

| Pck1 | Phosphoenolpyruvate carboxykinase 1 | Down | Rate-limiting enzyme in gluconeogenesis |

| Hk2 | Hexokinase 2 | Up | First enzyme in glycolysis |

| Pfkfb1 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 1 | Up | Regulates glycolysis |

Table 2: Genes Involved in Lipid Metabolism

| Gene Symbol | Gene Name | Expected Change | Function |

| Acaca | Acetyl-CoA carboxylase alpha | Down | Rate-limiting enzyme in fatty acid synthesis |

| Fasn | Fatty acid synthase | Down | Key enzyme in fatty acid synthesis |

| Srebf1 | Sterol regulatory element binding transcription factor 1 | Down | Master regulator of lipogenesis |

| Cpt1a | Carnitine palmitoyltransferase 1A | Up | Rate-limiting enzyme in fatty acid oxidation |

Table 3: Genes Involved in Mitochondrial Biogenesis and Function

| Gene Symbol | Gene Name | Expected Change | Function |

| Ppargc1a | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Up | Master regulator of mitochondrial biogenesis |

| Nrf1 | Nuclear respiratory factor 1 | Up | Transcription factor for mitochondrial genes |

| Tfam | Transcription factor A, mitochondrial | Up | Essential for mitochondrial DNA replication and transcription |

| Ucp2 | Uncoupling protein 2 | Up | Regulates mitochondrial membrane potential |

Experimental Protocols

In Vivo Study in db/db Mice (Adapted from Shaw et al., 2023)

-

Animal Model: Male db/db mice are used as a model for type II diabetes.

-

Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.

-

Dosing: "this compound" is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a specified dose (e.g., 10 mg/kg) once daily for a period of two weeks. A vehicle control group is also included.

-

Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured from tail vein blood samples using a glucometer. At the end of the study, fasted blood samples are collected for insulin measurement.

Caption: Experimental Workflow for In Vivo Study.

Transcriptomic Analysis (RNA-Sequencing)

-

RNA Extraction: Total RNA is extracted from the frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to a reference genome (e.g., mouse mm10) using a splice-aware aligner such as STAR.

-

Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.

-

Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the "this compound" treated group and the vehicle control group.

-

Pathway Analysis: Functional enrichment analysis of the differentially expressed genes is conducted to identify enriched biological pathways and processes.

-

Caption: RNA-Sequencing Workflow for Transcriptomic Analysis.

Conclusion and Future Directions

"this compound" is a promising therapeutic candidate for type II diabetes. While its effects on glucose and insulin are established, a detailed understanding of its impact on the transcriptome is essential for a complete mechanistic picture. The information presented in this guide, based on the known effects of other indirect AMPK activators, provides a strong foundation for designing and interpreting future transcriptomic studies on this specific compound. Such studies will be crucial for identifying novel biomarkers of drug response, elucidating the full spectrum of its biological effects, and further advancing its development as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for In Vivo Use of AMPK Activator 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPK activator 14, also referred to as compound 32 , is an orally active, indirect adenosine monophosphate-activated protein kinase (AMPK) activator.[1] It belongs to a series of pyridine diamide compounds developed to improve pharmacokinetic profiles for in vivo applications.[1] Preclinical studies have demonstrated its potential in metabolic disease models, specifically in type II diabetes.[1]

Chemical Properties:

| Property | Value |

| Chemical Name | N-((3S,4S)-1-(4-cyanobenzyl)-3-fluoropiperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide |

| Molecular Formula | C33H34FN5O4 |

| Molecular Weight | 583.7 g/mol |

Mechanism of Action

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[2][3] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increased AMP/ATP ratio.

AMPK activation triggers a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. The key downstream effects of AMPK activation include:

-

Increased glucose uptake: Primarily in skeletal muscle.

-

Enhanced fatty acid oxidation: Leading to the breakdown of fats for energy.

-

Inhibition of gluconeogenesis: The production of glucose in the liver.

-

Inhibition of lipid and protein synthesis.

This compound acts as an indirect activator, meaning it does not bind directly to the AMPK enzyme. Instead, it likely modulates upstream pathways that lead to AMPK activation.

Below is a diagram illustrating the core AMPK signaling pathway.

In Vivo Applications

The primary reported in vivo application of this compound is in the context of Type II Diabetes . A study by Shaw SJ, et al. demonstrated that oral administration of this compound to db/db mice, a genetic model of obesity and type II diabetes, resulted in:

-

Activation of AMPK in the liver.

-

Improved glucose tolerance.

-

Reduced fasting blood glucose levels.

-

Decreased fasting insulin levels.

These findings suggest its potential as a therapeutic agent for managing hyperglycemia and insulin resistance.

Quantitative In Vivo Data

The following table summarizes the key quantitative outcomes from the in vivo study of this compound (compound 32) in db/db mice.

| Parameter | Treatment Group | Result |

| Fasting Blood Glucose | This compound | Lowered compared to vehicle control |

| Fasting Insulin | This compound | Lowered compared to vehicle control |

| Glucose Tolerance | This compound | Improved compared to vehicle control |

| AMPK Activation (Liver) | This compound | Increased phosphorylation of AMPK |

Note: Specific numerical values were not available in the referenced abstract. The table reflects the reported qualitative outcomes. For comparison, another study on a different oral AMPK activator (CNX-012-570) in db/db mice showed a 32% reduction in fasting glucose and a 13% reduction in body weight after 6 weeks of treatment at 2.5 mg/kg, once daily.

Detailed Experimental Protocol: In Vivo Efficacy in a db/db Mouse Model

This protocol is based on the study by Shaw SJ, et al. and supplemented with established methodologies for similar in vivo studies.

5.1. Materials

-

This compound (Compound 32)

-

Vehicle for formulation (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

-

Male db/db mice (e.g., from The Jackson Laboratory)

-

Standard rodent chow and water

-

Animal handling and oral gavage equipment (feeding needles, syringes)

-

Glucometer and glucose test strips

-

Insulin ELISA kit

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

-

Equipment for tissue harvesting and processing (e.g., dissection tools, liquid nitrogen, storage tubes)

5.2. Experimental Workflow Diagram

5.3. Step-by-Step Procedure

-

Animal Acclimatization and Housing:

-

House male db/db mice in a temperature and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Preparation of Dosing Solution:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. A common vehicle for oral gavage is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

-

The concentration should be calculated based on the target dose and the average body weight of the mice, with a typical gavage volume of 10 mL/kg.

-

Note: The exact dosage for this compound was not specified in the available literature. A dose-ranging study may be necessary. For similar compounds, doses between 3 mg/kg and 30 mg/kg have been used.

-

-

Baseline Measurements and Randomization:

-

After the acclimatization period, fast the mice for 4-6 hours.

-

Measure baseline body weight, and collect a small blood sample from the tail vein to measure fasting blood glucose and insulin levels.

-

Randomize mice into two groups: Vehicle control and this compound treatment.

-

-

Drug Administration:

-

Administer the prepared solution of this compound or vehicle control to the respective groups via oral gavage once daily.

-

The duration of the treatment is 2 weeks.

-

-

Monitoring:

-

Monitor the general health of the animals daily.

-

Measure body weight and fasting blood glucose weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the 2-week treatment period, perform an OGTT.

-

Fast the mice for 6 hours.

-

Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

-

Measure blood glucose from the tail vein at 0 (baseline, before glucose administration), 15, 30, 60, and 120 minutes post-glucose administration.

-

-

Endpoint Sample Collection:

-

Collect a final blood sample for the measurement of fasting glucose and insulin.

-

Euthanize the mice according to approved institutional protocols.

-

Harvest the liver, snap-freeze it in liquid nitrogen, and store it at -80°C for subsequent analysis of AMPK activation.

-

Sample Analysis:

-

Insulin: Analyze plasma insulin levels using a commercially available mouse insulin ELISA kit.

-

AMPK Activation: Prepare protein lysates from the frozen liver tissue. Use Western blotting to determine the phosphorylation status of AMPK (p-AMPK/total AMPK) as an indicator of its activation.

-

5.4. Safety and Handling

-

Follow all institutional guidelines for animal care and use.

-

Handle this compound in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE).

Conclusion

This compound (compound 32) is a promising preclinical candidate for the treatment of type II diabetes. The provided protocols offer a framework for conducting in vivo studies to evaluate its efficacy. Researchers should optimize parameters such as dosage and formulation based on their specific experimental setup and objectives.

References

- 1. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridones As Oral AMPK Direct Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CNX-012-570, a direct AMPK activator provides strong glycemic and lipid control along with significant reduction in body weight; studies from both diet-induced obese mice and db/db mice models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMPK Activator 14 (Compound 32) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation can restore energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1] Consequently, AMPK has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as well as cancer.[2][3]

This document provides detailed application notes and protocols for the use of AMPK activator 14 , also identified as compound 32 , in mouse models. This compound is an orally active, indirect AMPK activator that has demonstrated efficacy in a db/db mouse model of Type II diabetes by improving glucose handling and reducing fasted glucose and insulin levels.

Compound Information

-

Name: this compound

-

Synonym: Compound 32

-

Activity: Indirect AMPK activator

-

Primary Indication (preclinical): Type 2 Diabetes

Data Presentation: Dosage of AMPK Activators in Mice

The following table summarizes reported dosages for various AMPK activators in mouse models to provide a comparative reference for experimental design. The exact optimal dosage for this compound (compound 32) should be determined empirically for each specific mouse model and experimental endpoint.

| Compound Name | Mouse Model | Route of Administration | Dosage | Frequency | Observed Effects | Reference |

| This compound (compound 32) | db/db mice | Oral | Not Specified | Not Specified | Improved glucose handling, lowered fasted glucose and insulin. | Shaw et al., 2023 |

| A-769662 | ob/ob mice | Not Specified | 30 mg/kg | Twice daily | Lowered plasma glucose, reduced body weight gain, decreased plasma and liver triglycerides.[4] | Cool et al., 2006[4] |

| CNX-012-570 | Diet-induced obese mice | Oral | 3 mg/kg | Once daily for 8 weeks | Reduced fasting blood glucose, body weight, and serum triglycerides. | Anil et al., 2014 |

| CNX-012-570 | db/db mice | Oral | 2.5 mg/kg | Once daily for 6 weeks | Decreased fed and fasting glucose, reduced body weight. | Anil et al., 2014 |

| ZLN024 | db/db mice | Oral | 15 mg/kg | Once daily for 5 weeks | Improved glucose tolerance, decreased liver weight and triglyceride content. | Peng et al., 2013 |

| RX-375 | db/db mice | Oral gavage | 30 mg/kg | Single dose | Increased AMPK phosphorylation in the liver. | Kanno et al., 2023 |

| BI9774 | Xenograft model of CRPC | Oral gavage | 30 mg/kg | Daily for 21 days | Inhibited tumor growth. | Zadra et al., 2019 |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a db/db Mouse Model of Type 2 Diabetes

Objective: To assess the in vivo efficacy of this compound on metabolic parameters in a diabetic mouse model.

Materials:

-

This compound (Compound 32)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

8-week-old male db/db mice

-

Standard laboratory chow

-

Oral gavage needles (20-22 gauge, flexible tip recommended)

-

1 mL syringes

-

Animal scale

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

Procedure:

-

Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment.

-

Randomization: At 8 weeks of age, randomize mice into treatment and vehicle control groups based on body weight and baseline blood glucose levels (n=6-8 mice per group).

-

Dose Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice, with a typical administration volume of 5-10 mL/kg.

-

For example, for a 10 mg/kg dose in a 40 g mouse with an administration volume of 10 mL/kg, the concentration would be 1 mg/mL. The volume to administer would be 0.4 mL.

-

Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.

-

-

Dose Determination (if not established):

-

If the optimal dose is unknown, perform a dose-ranging study. Based on the data for similar compounds, a starting range of 3-30 mg/kg can be considered.

-

Administer single doses of different concentrations to small groups of mice and monitor for acute toxicity and target engagement (e.g., phosphorylation of AMPK or its downstream target ACC in liver tissue at a set time point post-dosing).

-

-

Administration:

-

Administer the prepared solution of this compound or vehicle to the respective groups via oral gavage once daily.

-

Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Administer the solution slowly to prevent aspiration.

-

-

Monitoring:

-

Monitor body weight and food intake daily.

-

Measure fasting blood glucose (e.g., after a 6-hour fast) weekly from tail vein blood.

-

-

Terminal Procedures (after 2-6 weeks of treatment):

-

At the end of the study, after the final dose, euthanize the mice.

-

Collect blood via cardiac puncture for analysis of plasma insulin and lipid profiles.

-

Harvest tissues (e.g., liver, skeletal muscle, adipose tissue) and snap-freeze in liquid nitrogen for subsequent analysis (e.g., Western blotting for pAMPK/AMPK, gene expression analysis).

-

Protocol 2: Assessment of Liver AMPK Activation Following Acute Administration

Objective: To confirm target engagement by measuring the phosphorylation of AMPK and its downstream target ACC in the liver after a single dose of this compound.

Materials:

-

This compound (Compound 32)

-

Vehicle

-

C57BL/6J or db/db mice

-

Oral gavage supplies

-

Surgical tools for tissue harvesting

-

Liquid nitrogen

-

Protein extraction buffers and inhibitors

-

Antibodies for Western blotting (pAMPK, total AMPK, pACC, total ACC, β-actin)

Procedure:

-

Animal Preparation: Use mice that have been fasted for 3-6 hours to reduce variability in baseline metabolic state.

-

Dosing: Administer a single oral dose of this compound or vehicle.

-

Time Course: Euthanize groups of mice at different time points after dosing (e.g., 1, 2, 4, and 8 hours) to determine the peak of AMPK activation. A 1-hour time point is often effective for observing initial activation.

-

Tissue Harvest:

-

At the designated time point, euthanize the mouse via an approved method.

-

Immediately perform a laparotomy and excise the liver.

-

Quickly rinse the liver in ice-cold PBS and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

-

-

Protein Analysis (Western Blot):

-

Homogenize the frozen liver tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Use a loading control like β-actin.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Mandatory Visualizations

AMPK Signaling Pathway

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for in vivo compound efficacy testing.

References

- 1. AMPK activation can delay aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Stock Solutions of AMPK Activator 14: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals